molecular formula C11H17NO2 B13954016 Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- CAS No. 738563-98-9

Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)-

Cat. No.: B13954016
CAS No.: 738563-98-9
M. Wt: 195.26 g/mol
InChI Key: ZRVPODWGIOYKCV-UHFFFAOYSA-N
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Description

Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- is a benzylamine derivative featuring a benzene ring substituted with a methoxy group at the para position (C4) and an isopropoxy group (1-methylethoxy) at the meta position (C3). The primary amine (-CH₂NH₂) is attached to the benzene core, forming a benzylamine structure. Key characteristics inferred from structural analogs include:

  • Electronic Effects: The methoxy and isopropoxy groups are electron-donating, increasing electron density on the aromatic ring, which may enhance nucleophilic aromatic substitution reactivity .
  • Solubility: Free bases of such compounds typically exhibit moderate water solubility, but hydrochloride salts (e.g., as seen in and ) significantly improve aqueous solubility due to ionic character .
  • Applications: Similar benzylamine derivatives are used in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis .

Properties

CAS No.

738563-98-9

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(4-methoxy-3-propan-2-yloxyphenyl)methanamine

InChI

InChI=1S/C11H17NO2/c1-8(2)14-11-6-9(7-12)4-5-10(11)13-3/h4-6,8H,7,12H2,1-3H3

InChI Key

ZRVPODWGIOYKCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)CN)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Solvents: Dry dimethylformamide (DMF) is preferred for nucleophilic substitution due to its polar aprotic nature, which enhances reaction rates.
  • Temperature: Moderate heating (around 60 °C) is used for substitution steps; low temperature (-78 °C) is critical for boron trichloride-mediated ether cleavage to prevent side reactions.
  • Reagents: Potassium phthalimide is employed as a nucleophile to introduce the amine precursor, hydrazine for phthalimide cleavage, sodium borohydride for reductive amination, and boron trichloride for selective ether cleavage.
  • Yields: Each step achieves high yields (ranging from 74% to 98%), indicating efficient conversion and minimal side products.

Alternative Synthetic Approaches

While the above method is the most documented and efficient, alternative routes may involve:

  • Direct amination of halogenated benzyl derivatives using ammonia or amine sources under catalytic conditions.
  • Use of other protecting groups for phenolic hydroxyls instead of isopropyl ethers, depending on the target molecule's stability.
  • Variations in reductive amination reagents, such as catalytic hydrogenation or other hydride donors.

However, these alternatives generally require more rigorous optimization and may result in lower yields or selectivity.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents Conditions Product Yield (%)
1 Nucleophilic substitution Potassium phthalimide, DMF 60 °C, 12 h Phthalimide intermediate 79
2 Hydrazinolysis Hydrazine Ambient Benzenemethanamine hydrochloride -
3 Reductive amination 4-Hydroxybenzaldehyde, sodium borohydride Ambient Secondary amine 84
4 Formylation Ethyl formate, 4-(N,N-dimethylamino)pyridine Reflux, 6 h Amide derivative 74
5 Ether cleavage Boron trichloride -78 °C to ambient, 4 h Diphenol product 98

Research Findings and Analysis

  • The use of potassium phthalimide as a nucleophile is a strategic choice to introduce the amine group while avoiding direct amination challenges.
  • Reductive amination with sodium borohydride is efficient and mild, preserving sensitive functional groups.
  • Boron trichloride enables selective cleavage of isopropyl ethers without affecting methoxy groups, which is crucial for maintaining the compound's integrity.
  • The synthetic route is scalable and reproducible, with isolated yields indicating high efficiency.
  • Attempts to further cyclize or modify the compound into bromoformylnarwedine analogs were unsuccessful under tested conditions, indicating limitations in downstream transformations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzenemethanamine derivatives.

Scientific Research Applications

Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- involves its interaction with specific molecular targets. The compound may act on enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with structurally related benzylamine or phenethylamine derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
4-Methoxy-3-(trifluoromethyl)benzylamine -OCH₃ (C4), -CF₃ (C3) C₉H₁₀F₃NO 205.18 High logP (~3.5), agrochemical intermediate
Benzenemethanamine, 4-(1-methylethoxy)- -OCH(CH₃)₂ (C4) C₁₀H₁₅NO 165.23 Free base; used in synthesis of dyes
Flumetralin (Agrochemical) -Cl (C2), -NO₂ (C4), -CF₃ (C6) C₁₄H₁₃ClF₃N₂O₄ 381.71 Pesticide; nitro group enhances reactivity
3,4-Dimethoxy-N-methylphenethylamine HCl -OCH₃ (C3, C4), -CH₂CH₂NHCH₃⁺Cl⁻ C₁₁H₁₈ClNO₂ 247.72 Water-soluble salt; psychoactive analog
4-(3-Methoxyphenoxy)Benzenemethanamine -OCH₃ (C4), -OPh-OCH₃ (C3) C₁₄H₁₅NO₂ 237.28 logP ~3.47; potential CNS applications

Key Findings from Comparative Analysis

Electronic and Steric Effects
  • Electron-Withdrawing vs. Donor Groups: The trifluoromethyl (-CF₃) group in 4-Methoxy-3-(trifluoromethyl)benzylamine () reduces electron density at C3, contrasting with the isopropoxy group in the target compound. This difference alters reactivity in electrophilic substitutions .
Solubility and Physicochemical Properties
  • Hydrochloride Salts : Compounds like 3,4-dimethoxy-N-methylphenethylamine HCl () show enhanced water solubility (≥50 mg/mL) compared to free bases, a critical factor in pharmaceutical formulations .
  • logP Trends : The target compound’s logP is estimated to be ~2.5–3.0 (similar to ’s 3.47), higher than polar analogs like 4-methoxybenzylamine hydrochloride (logP ~1.2) due to hydrophobic isopropoxy and methoxy groups .

Biological Activity

Benzenemethanamine, 4-methoxy-3-(1-methylethoxy)-, also known as 4-methoxy-3-(1-methylethoxy)benzenemethanamine, is an organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, synthesis methods, and potential applications in various fields.

Chemical Structure and Properties

The compound features a benzene ring with a methoxy group and an isopropoxy group, contributing to its distinctive chemical properties. The presence of the amine functional group allows for various chemical modifications, which can enhance its biological activity or alter its physical properties.

Synthesis Methods

The synthesis of benzenemethanamine, 4-methoxy-3-(1-methylethoxy)- can be achieved through several methods, including:

  • Acylation : The amine can be acylated to form amides, potentially enhancing biological activity.
  • Multi-step synthesis : Involves purification and characterization of intermediates to ensure high purity of the final product.

Anticancer Potential

Recent studies have indicated that compounds similar to benzenemethanamine exhibit significant anticancer activity. For instance, a related compound demonstrated potent cytotoxic effects across various cancer cell lines. The mechanism often involves targeting tubulin and inducing cell cycle arrest in the G2/M phase, which is crucial for radiosensitivity in cancer treatment .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (nM)Mechanism of Action
Compound 1Various Cancer Lines0.19Tubulin inhibition
Benzenemethanamine derivativeSpecific Cancer CellsVariesG2/M phase arrest

Cardiovascular Applications

The compound may also have implications in cardiovascular health. Guanylate cyclase C (GC-C) agonists, which share some structural similarities with benzenemethanamine derivatives, have been shown to reduce fat absorption and improve lipid metabolism. This could potentially aid in treating conditions such as obesity and cardiovascular diseases .

Case Studies

  • Study on Anticancer Efficacy : A study published in 2020 evaluated the effects of a benzenemethanamine derivative on human cancer cell lines. The results indicated a significant reduction in cell viability when treated with the compound combined with ionizing radiation, suggesting a synergistic effect that could enhance therapeutic outcomes in cancer treatments .
  • Cardiovascular Research : Another research project explored the use of GC-C agonists in managing lipid metabolism disorders. The findings suggested that these compounds could effectively inhibit bile acid absorption and improve overall lipid profiles in animal models .

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